5-Dehydroxy (3S)-Atorvastatin-d5

Bioanalysis LC-MS/MS Method Validation

This deuterium-labeled analog (d5) is the non-negotiable internal standard for accurate LC-MS/MS quantification of the 5-Dehydroxy Atorvastatin impurity in biological matrices. Unlike unlabeled standards or generic isotopologues, it uniquely co-elutes with the target impurity to normalize matrix-induced ion suppression and recovery losses. Essential for achieving the precision (RSD <15%) and accuracy (85-115%) mandated by FDA, EMA, and ICH M10 bioanalytical guidelines. Indispensable for generic Atorvastatin ANDA filings and stability-indicating method validation under ICH Q1A.

Molecular Formula C₃₃H₃₀D₅FN₂O₄
Molecular Weight 547.67
Cat. No. B1159314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Dehydroxy (3S)-Atorvastatin-d5
Synonyms(δS)-2-(4-Fluorophenyl)-δ-hydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid-d5; 
Molecular FormulaC₃₃H₃₀D₅FN₂O₄
Molecular Weight547.67
Structural Identifiers
Commercial & Availability
Standard Pack Sizes75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Dehydroxy (3S)-Atorvastatin-d5: Certified Deuterated Atorvastatin Impurity Standard for LC-MS/MS Bioanalysis


5-Dehydroxy (3S)-Atorvastatin-d5 (CAS 887196-26-1) is a deuterium-labeled analog of 5-Dehydroxy Atorvastatin, a known process-related impurity and degradation product of the lipid-lowering drug Atorvastatin [1]. The compound is characterized by the loss of the 5-hydroxyl functionality and the incorporation of five deuterium atoms (d5) in the phenyl ring, yielding a molecular formula of C₃₃H₃₀D₅FN₂O₄ and a molecular weight of 547.67 g/mol [1]. This stable isotope-labeled internal standard (SIL-IS) is specifically synthesized to support the precise quantification of Atorvastatin and its metabolites in complex biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Why 5-Dehydroxy (3S)-Atorvastatin-d5 Cannot Be Replaced by Unlabeled or Alternative Deuterated Impurity Standards


In quantitative LC-MS/MS bioanalysis, the accuracy and precision of an assay are critically dependent on the internal standard's ability to mimic the analyte's behavior through sample extraction, chromatography, and ionization [1]. While unlabeled impurity standards (e.g., 5-Dehydroxy (3S)-Atorvastatin) are essential for identification and qualification, they cannot correct for matrix-induced ion suppression/enhancement or recovery losses, leading to significant quantitative bias [2]. Conversely, substituting with a generic deuterated statin or a different Atorvastatin-d5 isotopologue (e.g., Atorvastatin-d5 sodium salt or Atorvastatin-d5 lactone) is invalid because these compounds possess different physicochemical properties (e.g., solubility, retention time, ionization efficiency) and may not co-elute with the specific impurity of interest, 5-Dehydroxy Atorvastatin, thereby failing to normalize analytical variability [3][4]. The specific isotopic labeling and structural identity of 5-Dehydroxy (3S)-Atorvastatin-d5 are non-negotiable prerequisites for meeting the strict acceptance criteria of regulatory bioanalytical method validation (FDA, EMA, ICH M10) [5].

Quantitative Performance Comparison: 5-Dehydroxy (3S)-Atorvastatin-d5 vs. Non-Deuterated Impurity Standards


Superior Accuracy and Precision via Stable Isotope Labeling

In validated LC-MS/MS methods for Atorvastatin and its metabolites in human plasma, the use of deuterium-labeled internal standards (ISTDs) such as Atorvastatin-d5 is essential for achieving regulatory-compliant assay performance [1]. Studies demonstrate that methods employing a non-deuterated internal standard (e.g., rosuvastatin) fail to meet precision and accuracy criteria, whereas the use of a SIL-IS consistently yields intra- and inter-day precision (RSD) of <15% and accuracy within 85–115% [1][2]. This performance is directly attributable to the SIL-IS's ability to normalize matrix effects and extraction variability, a capability absent in unlabeled analogs [3].

Bioanalysis LC-MS/MS Method Validation

Effective Correction of Plasma Matrix Effects for Reliable Quantitation

Matrix effects, primarily ion suppression or enhancement, are a major source of quantitative error in LC-MS/MS bioanalysis of plasma samples [1]. A validated multi-analyte HPLC-MS/MS method for cardiovascular drugs demonstrated that using six corresponding deuterated internal standards effectively normalized these matrix effects, achieving internal standard-normalized matrix effects with coefficients of variation (CV) between 2.2% and 12.3% [1]. In contrast, methods lacking a co-eluting SIL-IS for each analyte can experience significant and unpredictable bias, as seen with a 30-40% decrease in recovery attributed to unmitigated matrix effects in other assays [2].

Pharmacokinetics Matrix Effect Therapeutic Drug Monitoring

Regulatory Compliance and Traceability for Pharmaceutical Quality Control

For ANDA and NDA submissions, the quantification of specified impurities like 5-Dehydroxy Atorvastatin must adhere to ICH Q3A guidelines, which mandate accurate reporting and identification above specific thresholds (e.g., 0.05% or 0.03% relative to the API's maximum daily dose) [1][2]. 5-Dehydroxy (3S)-Atorvastatin-d5 is supplied with a comprehensive Certificate of Analysis (CoA) and characterization data (including ¹H, ¹³C, and ²H NMR, and HRMS) that meets these regulatory requirements for a reference standard [3]. In contrast, using an unlabeled impurity standard for quantitation would not provide the necessary isotopic differentiation for accurate LC-MS/MS measurement in the presence of the native impurity, and alternative deuterated standards (e.g., Atorvastatin-d5 sodium salt) are not structurally identical to the impurity of interest, thus failing to meet the specificity requirements of ICH Q2(R2) for impurity methods [4].

Pharmaceutical Quality Control Regulatory Science Impurity Profiling

Critical Applications of 5-Dehydroxy (3S)-Atorvastatin-d5 in Pharmaceutical and Bioanalytical Sciences


Validated Bioanalytical Method Development for ANDA/NDA Submissions

This compound is the definitive internal standard for developing and validating a sensitive LC-MS/MS method to quantify the 5-Dehydroxy Atorvastatin impurity in human plasma or pharmaceutical formulations. Its use is essential to achieve the precision (RSD <15%) and accuracy (85-115%) required by FDA and EMA bioanalytical method validation guidelines, a standard unattainable with unlabeled standards [1]. This directly supports pharmacokinetic studies and bioequivalence trials for generic Atorvastatin applications [1].

High-Throughput Therapeutic Drug Monitoring (TDM) and Clinical Sample Analysis

In high-throughput clinical studies or TDM programs, the deuterated standard ensures reliable quantification of this impurity across large patient cohorts (e.g., >1000 patients) by effectively normalizing inter-subject plasma matrix variability (CV 2.2–12.3%) and ensuring high extraction recovery (>80%) [2][3]. This is critical for accurately correlating impurity levels with clinical outcomes or adverse events in cardiovascular patients [2].

Pharmaceutical Quality Control and Stability-Indicating Method Validation

As a certified reference standard with comprehensive characterization data (NMR, HRMS, CoA), 5-Dehydroxy (3S)-Atorvastatin-d5 is indispensable for developing and validating stability-indicating HPLC or UPLC methods for Atorvastatin drug substance and finished product [4]. Its use ensures accurate identification and quantification of this specified degradation product under ICH Q1A stress conditions, a mandatory requirement for establishing product shelf-life and release specifications [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Dehydroxy (3S)-Atorvastatin-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.